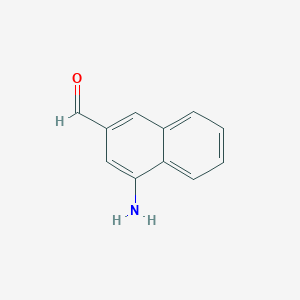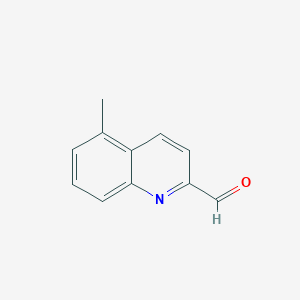
5-Methylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a methyl group at the 5-position and an aldehyde group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and carried out under reflux conditions . Another method involves the Doebner-von Miller reaction, which also employs aniline and acrolein but under different reaction conditions .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to enhance yield and efficiency. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to facilitate the reaction .
化学反応の分析
Types of Reactions: 5-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: 5-Methylquinoline-2-carboxylic acid.
Reduction: 5-Methylquinoline-2-methanol.
Substitution: 5-Haloquinoline-2-carbaldehyde, 5-Nitroquinoline-2-carbaldehyde
科学的研究の応用
5-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Methylquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
Quinoline-2-carbaldehyde: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.
5-Chloroquinoline-2-carbaldehyde: Features a chlorine atom instead of a methyl group, leading to distinct chemical properties and applications.
5-Nitroquinoline-2-carbaldehyde:
Uniqueness: 5-Methylquinoline-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different scientific fields .
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-11-10(8)6-5-9(7-13)12-11/h2-7H,1H3 |
InChIキー |
QONYRMRAAUUHNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=NC2=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


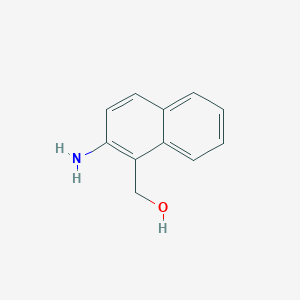
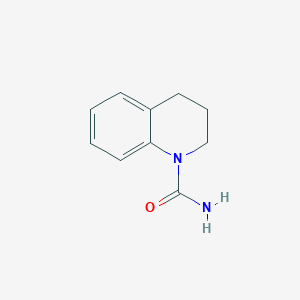
![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
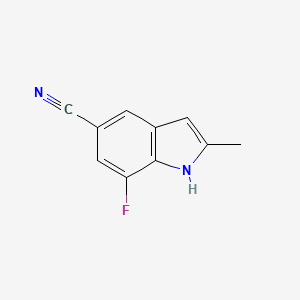
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)

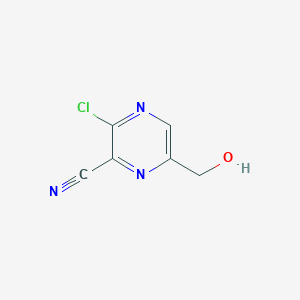

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)

